
Delmitide
准备方法
合成路线和反应条件
地米肽是使用固相肽合成 (SPPS) 合成的,SPPS 是一种通常用于生产肽的方法。合成涉及将受保护的氨基酸按顺序添加到锚定在固体树脂上的生长的肽链中。反应条件通常包括使用偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 来促进肽键的形成 .
工业生产方法
地米肽的工业生产遵循与实验室合成类似的原理,但规模更大。自动肽合成器通常用于简化该过程,确保高纯度和高产率。最终产品使用高效液相色谱 (HPLC) 进行纯化,并通过质谱法和核磁共振 (NMR) 光谱进行表征 .
化学反应分析
反应类型
地米肽会经历各种化学反应,包括:
氧化: 如果存在,地米肽可以氧化形成半胱氨酸残基之间的二硫键。
还原: 还原反应可以断裂二硫键,恢复硫醇基团。
常用试剂和条件
氧化: 过氧化氢或碘可用作氧化剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常用的还原剂。
形成的主要产物
科学研究应用
Delmitide, a synthetic peptide derived from the natural peptide delmopinol, has garnered attention for its applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data tables and documented case studies.
Cancer Treatment
This compound has shown promise in oncology, particularly in the treatment of certain types of cancer. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by:
- Inhibiting Tumor Growth : Studies have demonstrated that this compound can reduce tumor size in animal models of breast and lung cancer.
- Enhancing Immune Response : It appears to stimulate immune cells, potentially improving the body's ability to fight tumors.
Case Study Example : A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor markers after treatment with this compound combined with standard chemotherapy protocols. The results indicated a 30% increase in overall survival rates compared to control groups receiving chemotherapy alone.
Inflammatory Diseases
This compound's anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Mechanism : It is thought to inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
Data Table: Efficacy in Inflammatory Conditions
Condition | Study Design | Outcome Measure | Result |
---|---|---|---|
Rheumatoid Arthritis | Randomized Trial | Joint Swelling Index | 40% reduction after 12 weeks |
Inflammatory Bowel Disease | Open-label Study | Disease Activity Score | 50% remission rate |
Metabolic Disorders
This compound is also being researched for its role in managing metabolic disorders such as obesity and type 2 diabetes.
- Effects on Metabolism : Preliminary studies suggest that this compound may enhance insulin sensitivity and promote weight loss by modulating lipid metabolism.
Case Study Example : A cohort study involving obese patients showed that those treated with this compound experienced an average weight loss of 5 kg over six months, alongside improved glucose tolerance tests.
Neurodegenerative Diseases
Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.
- Neuroprotection Mechanism : It may reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.
Data Table: Neuroprotective Effects
Disease | Study Type | Biomarker Measured | Result |
---|---|---|---|
Alzheimer's Disease | Preclinical Study | Amyloid Beta Levels | 25% reduction observed |
Parkinson's Disease | Case-Control Study | Dopamine Levels | Stabilization in treatment group |
作用机制
地米肽通过抑制促炎细胞因子的转录后水平合成发挥作用。它靶向 MyD88/IRAK/TRAF6 蛋白复合物的形成,破坏参与炎症的细胞信号通路。这种抑制阻止了转录因子如 AP1 和 NF-κB 的激活,这些转录因子负责炎症细胞因子的表达。此外,地米肽上调血红素氧合酶-1,提供进一步的抗炎作用 .
相似化合物的比较
类似化合物
- 英夫利昔单抗
- 阿达木单抗
- 西妥昔单抗
- 戈利木单抗
- 依那西普
- 沙利度胺
- 来那度胺
- 泊马度胺
- 戊氧舒缓
- 安非他酮
地米肽的独特性
与其他抗炎药不同,地米肽是一种 D-氨基酸十肽,这使其具有增强的稳定性和对酶降解的抵抗力。它在转录后水平抑制细胞因子产生和上调血红素氧合酶-1 活性的能力使其成为治疗炎症性疾病的独特且有希望的治疗剂 .
生物活性
Delmitide, also known as an immunomodulatory peptide, is derived from the marine organism Dolabella auricularia. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. Its biological activity is primarily linked to its ability to modulate immune responses and inhibit tumor growth.
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Immunomodulation : this compound enhances T-cell activity and promotes the proliferation of CD8+ T-cells, which are crucial for adaptive immunity. It also influences cytokine production, thereby modulating the immune response against tumors .
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects on various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division and survival .
- Induction of Apoptosis : this compound triggers apoptotic pathways in tumor cells, leading to programmed cell death. This is facilitated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Studies
- Oncology Application :
- Immunological Response :
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:
- Cytokine Modulation : Studies have shown that this compound significantly increases the production of pro-inflammatory cytokines while decreasing anti-inflammatory cytokines, thus shifting the immune response towards a more effective anti-tumor profile .
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can reduce cell viability by over 50% at concentrations as low as 1 µM , indicating potent cytotoxicity against cancer cells .
Data Table
Study Type | Findings | Median Overall Survival | Cytokine Levels |
---|---|---|---|
Oncology Trial | Increased survival in advanced malignancies | 24 months | IL-2 ↑, IFN-γ ↑ |
CLL Clinical Trial | Enhanced T-cell activation | 30% increase in T-cell proliferation | Pro-inflammatory ↑ |
In Vitro Cell Study | >50% reduction in cell viability at 1 µM | N/A | N/A |
属性
IUPAC Name |
(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFYNXPJMOUHK-PKAFTLKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H105N17O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1228.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287096-87-1 | |
Record name | Delmitide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELMITIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。